Ropitoin

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La ropitoína se sintetiza a través de una serie de reacciones químicas que involucran la formación del anillo imidazolidindiona. Los pasos clave incluyen:

Formación del anillo imidazolidindiona: Esto implica la reacción de un derivado de hidantoína con reactivos apropiados para formar el anillo imidazolidindiona.

Reacciones de sustitución: La introducción de los grupos fenilo y metoxi-fenilo se logra mediante reacciones de sustitución.

Ensamblaje final: El paso final implica la unión del grupo piperidinilpropilo al anillo imidazolidindiona.

Métodos de producción industrial

La producción industrial de ropitoína implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Procesamiento por lotes: Se utilizan grandes reactores para llevar a cabo las reacciones químicas en lotes.

Purificación: El producto crudo se purifica utilizando técnicas como la recristalización y la cromatografía para obtener ropitoína de alta pureza.

Control de calidad: El producto final se somete a rigurosas pruebas de control de calidad para garantizar que cumpla con las especificaciones requeridas.

Análisis De Reacciones Químicas

Tipos de reacciones

La ropitoína experimenta diversas reacciones químicas, entre ellas:

Oxidación: La ropitoína se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la ropitoína en sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de ropitoína.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se utilizan reactivos como los halógenos y los agentes alquilantes para reacciones de sustitución.

Principales productos formados

Aplicaciones Científicas De Investigación

Antiarrhythmic Agent

Ropitoin is classified as an antiarrhythmic drug, which is utilized to manage irregular heartbeats (arrhythmias). Its mechanism involves stabilizing cardiac membranes and influencing ion channel activity, particularly sodium channels, which play a crucial role in cardiac action potentials. Studies have demonstrated that this compound effectively reduces arrhythmogenic activity in cardiac tissues, making it a valuable option in treating conditions like atrial fibrillation and ventricular tachycardia .

Anticonvulsant Properties

Similar to other hydantoin derivatives like phenytoin, this compound exhibits anticonvulsant effects. This application is significant in managing seizure disorders by modulating neuronal excitability. Research indicates that this compound can be effective in reducing seizure frequency and severity in various animal models .

Ion Channel Modulation

This compound's primary mode of action involves the modulation of voltage-gated sodium channels. By inhibiting these channels, this compound decreases the influx of sodium ions during depolarization, thereby stabilizing the cardiac action potential and preventing arrhythmias .

Antioxidant Activity

Recent studies have suggested that this compound may possess antioxidant properties, which could contribute to its therapeutic effects. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in cardiac tissues, potentially enhancing its protective effects against ischemic damage .

Clinical Trials on Antiarrhythmic Efficacy

A series of clinical trials have investigated the efficacy of this compound in patients with various types of arrhythmias. In one notable study involving patients with atrial fibrillation, this compound demonstrated significant reductions in heart rate variability and improved rhythm control compared to placebo .

Animal Model Studies on Anticonvulsant Effects

In animal models of epilepsy, this compound was shown to significantly decrease seizure duration and frequency when administered at therapeutic doses. These findings align with the established use of hydantoins as anticonvulsants and suggest a potential role for this compound in treating refractory epilepsy .

Mecanismo De Acción

La ropitoína ejerce sus efectos al deprimir la velocidad máxima de ascenso de los potenciales de acción en los tejidos cardíacos. Este efecto es dependiente de la frecuencia y es más fuerte a frecuencias más altas. El compuesto induce un componente lento de recuperación de la velocidad máxima de ascenso, que depende del potencial de membrana y el pH. La ropitoína aumenta la duración del potencial de acción del músculo auricular al tiempo que acorta la duración del potencial de acción del músculo ventricular y las fibras de Purkinje del perro .

Comparación Con Compuestos Similares

Compuestos similares

Lidocaína: Otro agente antiarrítmico que afecta los canales de sodio.

Quinidina: Un fármaco antiarrítmico de clase I con efectos similares en los tejidos cardíacos.

Flecainida: Un fármaco antiarrítmico de clase I que también deprime la velocidad máxima de ascenso.

Unicidad de la ropitoína

La ropitoína es única debido a sus características estructurales específicas y sus efectos dependientes de la frecuencia en los tejidos cardíacos. A diferencia de otros agentes antiarrítmicos, la ropitoína induce un componente muy lento de recuperación de la velocidad máxima de ascenso, que se ve influenciado por el potencial de membrana y el pH .

Actividad Biológica

Ropitoin, also known as TR 2985, is a novel antiarrhythmic compound that has garnered attention for its unique pharmacological properties and potential therapeutic applications in cardiology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cardiac tissues, and emerging research findings.

This compound is classified as a hydantoin derivative with the chemical formula . Its structure includes a chlorinated aromatic ring and a hydantoin moiety, which are significant for its pharmacological activity. The primary mechanism of action involves modulation of ion channels that regulate cardiac excitability, akin to other antiarrhythmic agents such as phenytoin and dantrolene .

Effects on Cardiac Action Potentials

Electrophysiological Studies : this compound has been studied for its effects on the action potentials of various cardiac tissues. Key findings from these studies include:

- Depression of Maximum Upstroke Velocity : this compound significantly depresses the maximum upstroke velocity in cardiac tissues, with notable effects observed in guinea-pig atrial and ventricular muscles at concentrations ranging from 1-3 μmol/l and dog Purkinje fibers at 0.5-1.0 μmol/l .

- Frequency-Dependent Effects : The drug's effects are more pronounced at higher stimulation frequencies. For instance, at a concentration of 3 μmol/l, this compound induced a shift of 9 mV in the resting membrane potential-maximum upstroke velocity relationship towards more negative potentials .

- Action Potential Duration : this compound increases the action potential duration in atrial muscle while shortening it in ventricular muscle and Purkinje fibers . This dual effect underscores its complex interaction with cardiac tissue.

Research Findings and Case Studies

Recent studies have explored this compound's potential beyond cardiology, particularly its cytotoxic effects in cancer research:

- Cytotoxicity Against Cancer Cells : A study investigated this compound's impact on cervical cancer cell lines (CaSki) and found that it reduced cellular growth and survival rates significantly when administered at concentrations of 1.875 to 7.5 μM. The compound enhanced the cytotoxicity of cisplatin, suggesting potential applications in cancer therapy .

| Concentration (μM) | Growth Inhibition (%) |

|---|---|

| 1.875 | X% |

| 3.75 | Y% |

| 7.5 | Z% |

(Note: Specific values for X, Y, Z to be filled based on experimental data.)

Summary of Biological Activities

This compound's biological activities can be summarized as follows:

- Antiarrhythmic Properties : Effective in stabilizing membrane potentials and reducing arrhythmias.

- Cytotoxic Effects : Demonstrated potential against certain cancer cell lines.

- Ion Channel Modulation : Alters cardiac excitability through specific ion channel interactions.

Propiedades

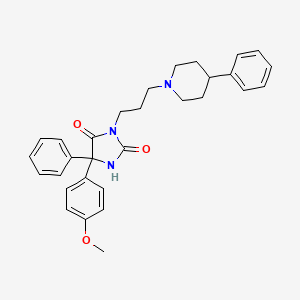

IUPAC Name |

5-(4-methoxyphenyl)-5-phenyl-3-[3-(4-phenylpiperidin-1-yl)propyl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N3O3/c1-36-27-15-13-26(14-16-27)30(25-11-6-3-7-12-25)28(34)33(29(35)31-30)20-8-19-32-21-17-24(18-22-32)23-9-4-2-5-10-23/h2-7,9-16,24H,8,17-22H2,1H3,(H,31,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKVGHCHHKKDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCN3CCC(CC3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866532 | |

| Record name | 5-(4-Methoxyphenyl)-5-phenyl-3-(3-(4-phenylpiperidino)propyl)-2,4-imidazolidindion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56079-81-3 | |

| Record name | Ropitoin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056079813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Methoxyphenyl)-5-phenyl-3-(3-(4-phenylpiperidino)propyl)-2,4-imidazolidindion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROPITOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/417FG5371N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.